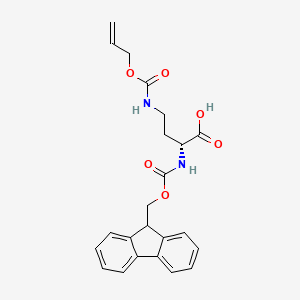

Acide (R)-2-((((9H-fluorèn-9-yl)méthoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoïque

Vue d'ensemble

Description

FMOC-D-DAB(ALOC)-OH is a derivative of the amino acid diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and an allyloxycarbonyl (ALOC) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino groups during the synthesis process .

Applications De Recherche Scientifique

Chemistry

FMOC-D-DAB(ALOC)-OH is primarily used in the synthesis of complex peptides and proteins. The protective groups allow for selective reactions at specific sites, facilitating the formation of diverse peptide sequences. This capability is particularly valuable in solid-phase peptide synthesis (SPPS), where maintaining the integrity of reactive sites is essential.

Biology

In biological research, FMOC-D-DAB(ALOC)-OH serves as a tool for studying protein-protein interactions and enzyme-substrate interactions. The peptides synthesized from this compound can be designed to mimic natural substrates or inhibitors, enabling detailed investigations into biochemical pathways.

Medicine

The compound plays a significant role in developing peptide-based drugs and therapeutic agents. Its ability to form bioactive peptides makes it a candidate for creating targeted therapies that can selectively interact with specific receptors or enzymes involved in disease processes.

Industry

In industrial applications, FMOC-D-DAB(ALOC)-OH is utilized in producing peptide-based materials and nanostructures. These materials can have applications ranging from drug delivery systems to biomaterials for tissue engineering.

Case Study 1: Antimicrobial Peptides

A study synthesized antimicrobial peptides using FMOC-D-DAB(ALOC)-OH and demonstrated significant antibacterial activity against multi-drug resistant strains. The peptides exhibited effectiveness at concentrations as low as 5 µg/mL when tested using minimum inhibitory concentration (MIC) assays.

Case Study 2: Cancer Cell Targeting

Another investigation focused on designing peptides that target specific receptors overexpressed in cancer cells. These peptides induced apoptosis in tumor cells while sparing normal cells, showcasing their selective action and potential therapeutic utility.

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multi-drug resistant bacterial strains |

| Anticancer | Induces apoptosis in cancer cells while sparing normal cells |

| Neuroprotective Effects | Potential neuroprotective properties under investigation |

Mécanisme D'action

Target of Action

It is known that similar compounds with the (9h-fluoren-9-yl)methoxy)carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with the fmoc group are typically used as protecting groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be removed under mildly basic conditions when it is no longer needed, allowing the desired reactions to proceed .

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence protein-related pathways depending on the specific context of its use .

Result of Action

As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides produced .

Action Environment

The action, efficacy, and stability of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which peptide synthesis is carried out .

Analyse Biochimique

Biochemical Properties

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The compound’s protective groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, prevent unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of the synthesized peptides .

Cellular Effects

The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, enzymes that regulate phosphorylation and dephosphorylation events in signaling pathways. This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s protective groups can inhibit or activate enzymes by binding to their active sites, preventing or promoting substrate access. Additionally, it can induce conformational changes in proteins, altering their activity and function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can change over time. The compound is generally stable at room temperature, with a long shelf-life. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response .

Metabolic Pathways

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds. The compound can also affect metabolic flux by altering the levels of metabolites in specific pathways. For example, it may influence the synthesis and degradation of amino acids, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as its hydrophobicity and molecular size, affecting its accumulation in different tissues .

Subcellular Localization

The subcellular localization of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in protein synthesis and energy metabolism. These interactions can enhance the compound’s effectiveness in modulating biochemical reactions and cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-D-DAB(ALOC)-OH typically involves the protection of the amino groups of diaminobutyric acid. The FMOC group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The ALOC group is introduced using allyloxycarbonyl chloride under similar conditions .

Industrial Production Methods

In industrial settings, the production of FMOC-D-DAB(ALOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

FMOC-D-DAB(ALOC)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the FMOC and ALOC groups using specific reagents.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used to remove the FMOC group, while palladium catalysts are used for the removal of the ALOC group.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where FMOC-D-DAB(ALOC)-OH serves as a building block .

Comparaison Avec Des Composés Similaires

Similar Compounds

FMOC-DAP(ALOC)-OH: Similar in structure but with a different amino acid backbone.

FMOC-ORN(ALOC)-OH: Another similar compound with a different amino acid backbone.

Uniqueness

FMOC-D-DAB(ALOC)-OH is unique due to its specific combination of protecting groups and its use in the synthesis of peptides with diaminobutyric acid residues. This combination allows for greater control and specificity in peptide synthesis compared to other similar compounds .

Activité Biologique

FMOC-D-DAB(ALOC)-OH, a derivative of diaminobutyric acid, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) group, which are crucial for its stability and reactivity in peptide synthesis and biological applications.

- Chemical Name : FMOC-D-DAB(ALOC)-OH

- CAS Number : 387824-78-4

- Molecular Formula : C23H24N2O6

- Molecular Weight : 424.453 g/mol

The biological activity of FMOC-D-DAB(ALOC)-OH is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for easy incorporation into peptides, while the Alloc group can be selectively removed under mild conditions, enabling the formation of bioactive peptides.

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using FMOC-D-DAB(ALOC)-OH demonstrated that certain peptide sequences exhibited significant antibacterial activity against multi-drug resistant strains. The peptides were tested using minimum inhibitory concentration (MIC) assays, showing effectiveness at concentrations as low as 5 µg/mL.

Case Study 2: Cancer Cell Targeting

In another investigation, peptides containing FMOC-D-DAB(ALOC)-OH were designed to target specific receptors overexpressed in cancer cells. These peptides were shown to induce apoptosis in tumor cells while sparing normal cells, highlighting their selective action and potential therapeutic utility.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678757 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-78-4 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.